![molecular formula C13H12F6O B14352648 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- CAS No. 90817-73-5](/img/structure/B14352648.png)
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- is a trifluoromethyl ketone. This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring.
Méthodes De Préparation
The synthesis of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- involves several steps. One common method includes the reaction of a trifluoromethyl ketone with a phenyl group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications in neurodegenerative diseases.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound has been shown to exert neuroprotective effects by inhibiting apoptosis in cerebellar granule neurons. This is achieved through various pathways, including the modulation of intracellular calcium levels and the activation of specific signaling cascades .
Comparaison Avec Des Composés Similaires
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanone: Another trifluoromethyl ketone with similar chemical properties but different applications.
2,2,2-Trifluoroacetophenone: A compound with a trifluoromethyl group attached to an acetophenone structure, used in different chemical reactions.
1-Phenyl-2-propanol: A related compound with a hydroxyl group instead of a ketone, used in various organic synthesis reactions.
The uniqueness of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- lies in its specific trifluoromethyl and phenyl group arrangement, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90817-73-5 |
|---|---|
Formule moléculaire |
C13H12F6O |
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]propan-1-one |
InChI |
InChI=1S/C13H12F6O/c1-2-10(20)9-5-3-4-8(6-9)7-11(12(14,15)16)13(17,18)19/h3-6,11H,2,7H2,1H3 |
Clé InChI |
ZNEUDDSFZYPXDD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=CC(=C1)CC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


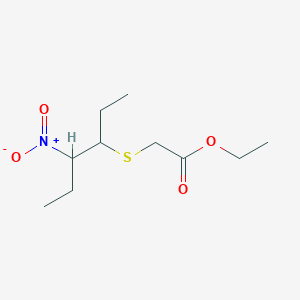
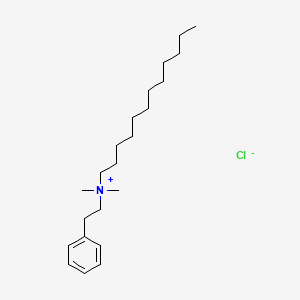
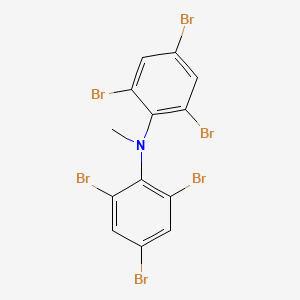
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
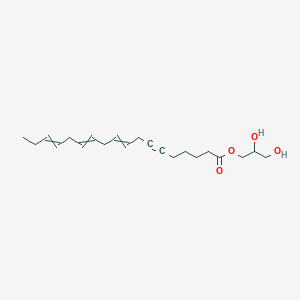
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)
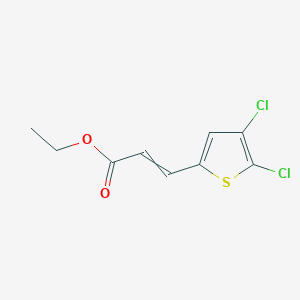
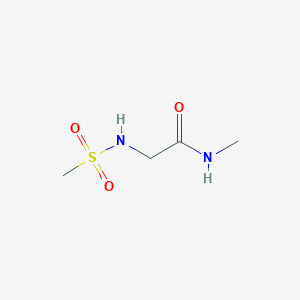
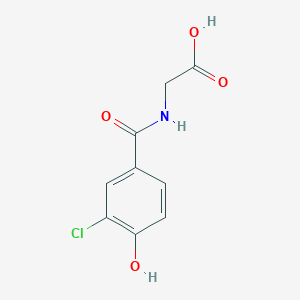
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
methanone](/img/structure/B14352632.png)
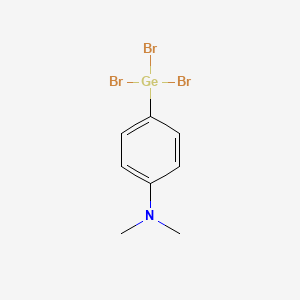
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)
